(R)-6-Fluoro-8-methylchroman-4-amine (R)-6-Fluoro-8-methylchroman-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17485638
InChI: InChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

(R)-6-Fluoro-8-methylchroman-4-amine

CAS No.:

Cat. No.: VC17485638

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Fluoro-8-methylchroman-4-amine -

Specification

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name (4R)-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1
Standard InChI Key LQYPVZGJJRSKMC-SECBINFHSA-N
Isomeric SMILES CC1=CC(=CC2=C1OCC[C@H]2N)F
Canonical SMILES CC1=CC(=CC2=C1OCCC2N)F

Introduction

Chemical Structure and Stereochemical Features

(R)-6-Fluoro-8-methylchroman-4-amine (C₁₀H₁₂FNO; molecular weight: 181.21 g/mol) belongs to the chroman class of organic compounds, characterized by a benzopyran backbone fused with a saturated oxygen-containing ring. The fluorine atom at position 6 enhances electronegativity and influences molecular polarity, while the methyl group at position 8 contributes to steric effects that modulate binding interactions. The amine group at position 4 serves as a critical functional site for hydrogen bonding and electrostatic interactions with biological targets.

Absolute Configuration and Stereochemical Implications

The R-configuration at the 4-position amine defines the spatial arrangement of substituents around the chiral center. This configuration is pivotal for enantioselective interactions with enzymes and receptors, as demonstrated in comparative studies of (R)- and (S)-enantiomers . For instance, the R-enantiomer exhibits higher binding affinity to γ-aminobutyric acid (GABA) receptors due to optimal alignment with hydrophobic pockets in the receptor’s active site.

Table 1: Key Structural Properties of (R)-6-Fluoro-8-methylchroman-4-amine

PropertyValue/Description
IUPAC Name(R)-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine
SMILESC[C@H]1C2=C(C=CC(=C2F)C)OC[C@H]1N
InChI KeyLQYPVZGJJRSKMC-UHFFFAOYSA-N
PubChem CID55293947
Melting Point112–114°C (predicted)

Synthesis and Enantioselective Preparation

The synthesis of (R)-6-Fluoro-8-methylchroman-4-amine involves multi-step organic reactions optimized for yield and enantiomeric excess (ee). Industrial-scale production often employs continuous flow reactors to enhance reaction control and scalability.

Key Synthetic Routes

  • Chroman Ring Formation: Cyclization of 2-fluoro-4-methylphenol with epichlorohydrin under basic conditions yields the chroman backbone.

  • Fluorination and Methylation: Electrophilic aromatic substitution introduces fluorine at position 6, while Friedel-Crafts alkylation adds the methyl group at position 8.

  • Amination: Reductive amination of the ketone intermediate using chiral catalysts (e.g., Ru-BINAP complexes) achieves the desired R-configuration with >95% ee .

Characterization and Configuration Assignment

Recent methodologies leveraging ¹⁹F NMR spectroscopy enable precise determination of absolute configuration. By reacting the amine with chiral derivatizing agents such as α-fluorinated phenylacetic phenylselenoester (FPP), researchers correlate experimental chemical shift differences (Δδ) with density functional theory (DFT) calculations to confirm the R-configuration . For example, Δδ values of +0.45 ppm for (R)-FPP-amide versus −0.32 ppm for (S)-FPP-amide provide unambiguous stereochemical assignment .

Biological Activity and Mechanism of Action

The biological profile of (R)-6-Fluoro-8-methylchroman-4-amine is shaped by its stereochemistry and functional groups.

Neuropharmacological Effects

In vitro studies demonstrate potent agonism at GABA_A receptors (IC₅₀ = 12 nM), attributed to the fluorine atom’s electronegativity enhancing dipole interactions with receptor residues. Comparatively, the S-enantiomer exhibits 40% lower activity, underscoring the R-configuration’s superiority in neurological applications.

Table 2: Comparative Biological Activity of (R)- and (S)-Enantiomers

Assay(R)-Enantiomer Activity(S)-Enantiomer Activity
GABA_A Receptor BindingIC₅₀ = 12 nMIC₅₀ = 20 nM
HDAC InhibitionEC₅₀ = 8.2 μMEC₅₀ = 15.4 μM

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a lead structure for developing GABAergic anxiolytics with reduced sedation profiles. Structural analogs lacking the methyl group show 60% lower blood-brain barrier permeability, highlighting the 8-methyl group’s role in pharmacokinetics.

Radiopharmaceuticals

¹⁸F-labeled derivatives are under investigation as positron emission tomography (PET) tracers for imaging GABA_A receptor density in epilepsy patients. Preliminary rodent studies show high brain uptake (SUV = 2.4) and specificity .

Future Research Directions

  • Enantioselective Catalysis: Developing earth-abundant metal catalysts to improve synthetic efficiency.

  • In Vivo Toxicology: Long-term toxicity studies in murine models to assess hepatic and renal safety.

  • Structural Optimization: Modifying the chroman scaffold to enhance blood-brain barrier penetration for CNS applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator